7-bromo-2-phenylimidazo[1,2-a]pyridine
Description
The Significance of Imidazo[1,2-a]pyridine (B132010) Core Structures in Medicinal and Synthetic Chemistry Research
The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in chemical research, largely because it is considered a "privileged structure". nih.govnih.govrsc.org This designation stems from its recurring presence in a multitude of biologically active compounds. researchgate.netresearchgate.net The versatile therapeutic potential of this core structure is demonstrated by its inclusion in various commercial drugs, such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic agent), and Zolimidine (an anti-ulcer medication). nih.govresearchgate.net
The broad spectrum of pharmacological activities associated with imidazo[1,2-a]pyridine derivatives is extensive, encompassing applications as anticancer, anti-inflammatory, antiviral, antimicrobial, anticonvulsant, and antidiabetic agents. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, certain derivatives have been investigated for their ability to inhibit key enzymes like cyclooxygenase-2 (COX-2), which is relevant in inflammation. researchgate.netnih.gov The core's unique electronic and structural characteristics also make it a valuable component in the field of materials science, particularly for developing fluorophores and components for organic light-emitting diodes (OLEDs). mdpi.comnih.gov The wide-ranging applicability of this scaffold continually drives the development of new synthetic methodologies for its construction and derivatization. rsc.orgresearchgate.netbenthamdirect.comresearchgate.netacs.org
Strategic Role of Brominated Heterocyclic Compounds in Chemical Synthesis and Derivatization
Brominated heterocyclic compounds are fundamental building blocks in organic synthesis, primarily due to the unique reactivity of the carbon-bromine bond. researchgate.net The bromine atom acts as a versatile functional handle, enabling a wide array of chemical transformations. It is an excellent leaving group in nucleophilic substitution reactions and is particularly crucial for modern cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netnih.gov These palladium-catalyzed reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery and materials science. researchgate.net
The incorporation of a bromine atom into a heterocyclic ring provides a strategic site for late-stage functionalization. nih.gov This approach allows chemists to synthesize a core structure and then diversify it by replacing the bromine with various other functional groups, rapidly generating libraries of related compounds for biological screening or materials testing. researchgate.netmdpi.com Furthermore, bromoarenes can be converted into organometallic reagents, such as Grignard or organolithium species, through halogen-metal exchange, further expanding their synthetic utility. mdpi.com This strategic placement of bromine is pivotal for exploring chemical space and optimizing the properties of heterocyclic compounds. researchgate.net
Rationale for Focused Academic Investigation of 7-bromo-2-phenylimidazo[1,2-a]pyridine
The focused investigation of this compound stems from the combination of the valuable properties of its constituent parts: the privileged imidazo[1,2-a]pyridine core, the phenyl substituent at the 2-position, and the strategically placed bromine atom at the 7-position. The 2-phenylimidazo[1,2-a]pyridine (B181562) structure itself is a well-established fluorophore and a core component in many pharmacologically active molecules. nih.govresearchgate.netnih.gov
The introduction of a bromine atom at the 7-position offers a key site for synthetic modification. This position allows for derivatization without sterically hindering the key phenyl group at the 2-position, which is often crucial for biological activity or photophysical properties. Researchers can utilize the bromine as a synthetic handle for cross-coupling reactions to introduce new aryl or alkyl groups, thereby fine-tuning the electronic and steric properties of the molecule. nih.gov This capability is essential for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the emission wavelengths of fluorescent materials. nih.govnih.gov The specific isomer, this compound, therefore serves as a highly valuable and versatile intermediate for creating novel compounds with tailored functions.
Overview of Current Research Landscape and Emerging Trends Pertaining to this compound
Current research involving this compound and its derivatives is primarily concentrated in the fields of medicinal chemistry and materials science. In medicinal chemistry, this compound serves as an intermediate for creating new ligands that target specific biological receptors. For example, derivatives of the 2-phenylimidazo[1,2-a]pyridine scaffold have been extensively studied for their interaction with central and peripheral benzodiazepine (B76468) receptors, with substitutions on the imidazo[1,2-a]pyridine ring playing a critical role in determining affinity and selectivity. nih.gov The 7-bromo derivative is a key precursor for accessing analogues with varied substituents at this position to probe these interactions further.
In materials science, there is a growing trend in the development of novel fluorophores with tunable emission properties. Research has shown that V-shaped molecules containing two imidazo[1,2-a]pyridine units linked by a central phenyl or pyridine (B92270) ring exhibit intense photoluminescence. nih.gov The synthesis of these complex structures often starts from brominated precursors like this compound. By using cross-coupling reactions at the bromine position, researchers can systematically alter the electronic properties of the final molecule, shifting its emission from the near-UV to the deep-blue region of the spectrum. nih.gov Future trends likely involve leveraging the 7-bromo position for the construction of more complex, conjugated systems for applications in sensing, imaging, and advanced electronic devices.
Compound Data
Biological Activities of the Imidazo[1,2-a]pyridine Scaffold
| Biological Activity | Reference(s) |
| Anticancer | researchgate.netresearchgate.netresearchgate.netnih.gov |
| Anti-inflammatory | researchgate.netresearchgate.netnih.govbenthamdirect.com |
| Antiviral | researchgate.netresearchgate.netresearchgate.netbenthamdirect.com |
| Antimicrobial / Antibacterial | researchgate.netresearchgate.netresearchgate.net |
| Anticonvulsant | nih.govresearchgate.netresearchgate.net |
| Antidiabetic | researchgate.netresearchgate.net |
| Antiulcer | researchgate.netresearchgate.net |
| Analgesic | researchgate.netresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVAJJGUHTVUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701455 | |
| Record name | 7-Bromo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018814-40-8 | |
| Record name | 7-Bromo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Bromo 2 Phenylimidazo 1,2 a Pyridine and Its Analogues
Classical and Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Scaffold
Traditional methods for constructing the imidazo[1,2-a]pyridine skeleton have long served as the foundation for synthesizing these heterocycles. These routes are characterized by their reliability and straightforward reaction pathways.
The most conventional and widely adopted method for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound, a process historically known as the Tschitschibabin reaction. bio-conferences.orgnih.gov In the context of 7-bromo-2-phenylimidazo[1,2-a]pyridine, this would involve the reaction of 4-bromo-2-aminopyridine with a phenacyl halide, such as 2-bromoacetophenone (B140003).
The reaction mechanism proceeds via an initial SN2 reaction where the exocyclic amino group of the aminopyridine attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization, where the endocyclic pyridine (B92270) nitrogen attacks the carbonyl carbon, forming a hydroxyl intermediate. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.
To circumvent the handling of lachrymatory α-haloketones, one-pot procedures have been developed. nih.gov For instance, 2-phenylimidazo[1,2-a]pyridines can be synthesized from the corresponding acetophenone, which is brominated in situ using a reagent like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and then reacted with a 2-aminopyridine without isolation of the intermediate α-bromoacetophenone. nih.gov This solvent-free approach, conducted in the presence of sodium carbonate, provides excellent yields for a variety of substituted products. nih.gov
Table 1: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines
| Entry | Acetophenone Derivative | 2-Aminopyridine | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | 82 |
| 2 | 4-Methylacetophenone | 2-Aminopyridine | 85 |
| 3 | 4-Methoxyacetophenone | 2-Aminopyridine | 89 |
| 4 | 4-Fluoroacetophenone | 2-Aminopyridine | 84 |
| 5 | 4-Chloroacetophenone | 2-Aminopyridine | 86 |
| 6 | 4-Bromoacetophenone | 2-Aminopyridine | 87 |
| 7 | Acetophenone | 6-Methyl-2-aminopyridine | 72 |
| Source: Data compiled from a one-pot synthesis using [Bmim]Br₃ and Na₂CO₃ under solvent-free conditions. nih.gov |
Multi-component reactions (MCRs) offer a powerful and efficient alternative for synthesizing complex molecules like imidazo[1,2-a]pyridines in a single step, enhancing atom economy and reducing waste. mdpi.com The most prominent MCR for this scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction. beilstein-journals.orgresearchgate.net
This three-component reaction involves the acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgresearchgate.net The reaction proceeds through the formation of an imine from the aminopyridine and aldehyde, which then undergoes a formal [4+1] cycloaddition with the isocyanide. beilstein-journals.org A subsequent intramolecular cyclization and rearrangement lead to the final imidazo[1,2-a]pyridine product. beilstein-journals.org This method allows for significant diversity in the final product, as each of the three components can be varied. researchgate.net For the synthesis of analogues of this compound, one could utilize 4-bromo-2-aminopyridine, benzaldehyde (B42025) derivatives, and various isocyanides. The GBB reaction is often catalyzed by acids like perchloric acid or ammonium (B1175870) chloride under mild conditions. researchgate.netmdpi.com
Table 2: Groebke-Blackburn-Bienaymé (GBB) Reaction for Imidazo[1,2-a]pyridine Synthesis
| Aldehyde | Isocyanide | Catalyst | Solvent | Yield (%) |
| 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | MeOH | 69 |
| 2-Azidobenzaldehyde | Cyclohexyl isocyanide | NH₄Cl | MeOH | 65 |
| Benzaldehyde | 2-isocyano-1-morpholino-3-phenylpropan-1-one | NH₄Cl | EtOH | 76 |
| 4-Chlorobenzaldehyde | 2-isocyano-1-morpholino-3-phenylpropan-1-one | NH₄Cl | EtOH | 63 |
| Source: Data compiled from various GBB reaction methodologies. sciforum.netmdpi.com |
Transition Metal-Catalyzed Approaches for the Synthesis of this compound
Modern synthetic chemistry heavily relies on transition metal catalysis to forge C-C and C-N bonds with high efficiency and selectivity. Palladium, copper, and other metals like gold and silver have been instrumental in developing novel routes to the imidazo[1,2-a]pyridine scaffold.
Palladium catalysis is a versatile tool for the synthesis and functionalization of heterocyclic compounds. Ligand-free palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize complex derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562). nih.govnih.gov For example, a microwave-assisted, ligand-free reaction between pre-formed phenyl-substituted imidazo[1,2-a]pyridines and 4-bromo-2,2-dialkyl-substituted 2H-chromenes using a palladium catalyst provides new derivatives in good to excellent yields. nih.govnih.gov This highlights how palladium catalysis can be used to further functionalize the imidazo[1,2-a]pyridine core at specific positions.
Additionally, palladium-catalyzed methods can be used to construct the core itself. One-pot, three-component reactions involving a 2-aminopyridine, an aryl halide, and a terminal alkyne can be catalyzed by palladium complexes to yield 2,3-disubstituted imidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, palladium-catalyzed carbonylation has been used to introduce carboxamide groups at various positions on the imidazo[1,2-a]pyridine ring, demonstrating the utility of this metal in post-synthesis modifications. researchgate.net
Copper catalysis has emerged as a cost-effective and powerful strategy for imidazo[1,2-a]pyridine synthesis. Various copper-catalyzed methods have been reported, often proceeding through aerobic oxidative pathways which use air as a green oxidant. organic-chemistry.orgorganic-chemistry.org
One such method involves the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org This reaction is compatible with a wide range of functional groups. Another significant copper-catalyzed approach is the one-pot reaction between aminopyridines and nitroolefins, using CuBr as the catalyst and air as the oxidant. organic-chemistry.org This process involves a Michael addition followed by intramolecular cyclization and denitrification/aromatization. bio-conferences.orgorganic-chemistry.org These methods provide direct access to substituted imidazo[1,2-a]pyridines from readily available starting materials. Copper has also been shown to catalyze the C(sp²)-H functionalization of pyridines with vinyl azides to form the imidazo[1,2-a]pyridine ring system. acs.org
Table 3: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins
| 2-Aminopyridine | Nitroolefin | Catalyst | Yield (%) |
| 2-Aminopyridine | β-Nitrostyrene | CuBr | 90 |
| 5-Methyl-2-aminopyridine | β-Nitrostyrene | CuBr | 92 |
| 5-Bromo-2-aminopyridine | β-Nitrostyrene | CuBr | 81 |
| 2-Aminopyridine | 1-Nitro-2-(p-tolyl)ethene | CuBr | 95 |
| 2-Aminopyridine | 2-(4-Chlorophenyl)-1-nitroethene | CuBr | 85 |
| Source: Data compiled from a Cu(I)-catalyzed one-pot procedure using air as the oxidant. organic-chemistry.org |
Gold and silver catalysts offer unique reactivity for the synthesis of imidazo[1,2-a]pyridines, often by activating alkyne functionalities towards nucleophilic attack.
Gold catalysts, such as PicAuCl₂, have been used in the atom-economical synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and terminal alkynes. nih.gov This redox process is mild and tolerates various functional groups. nih.gov Another gold-catalyzed approach involves a formal [3+2]-dipolar cycloaddition between a gold-activated alkyne and a pyridinium (B92312) N-aminide, offering a mechanistically distinct route to the scaffold. core.ac.uk
Silver catalysis has also proven effective. Silver triflate (AgOTf) catalyzes the 5-exo-dig cycloisomerization of N-propargyl-2-aminopyridines to form imidazo[1,2-a]pyridines under mild conditions. thieme-connect.com In a different approach, silver catalysts have been used for intramolecular aminooxygenation reactions to produce imidazo[1,2-a]pyridine-3-carbaldehydes. nih.gov These methods highlight the growing importance of gold and silver in expanding the synthetic toolbox for these valuable heterocycles.
Contemporary Organic Catalysis in this compound Synthesis
Modern organic catalysis has introduced a variety of efficient methods for constructing the imidazo[1,2-a]pyridine core. Copper-catalyzed reactions are prominent, enabling the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, compatible with a wide array of functional groups. organic-chemistry.org These reactions often proceed through a catalytic Ortoleva-King type mechanism. organic-chemistry.org Beyond copper, other systems have proven effective. For instance, a combination of flavin and iodine can catalyze an aerobic oxidative C-N bond formation to produce these heterocyles. organic-chemistry.org
Researchers have also developed metal-free catalytic systems. A notable example involves using molecular iodine as an environmentally benign catalyst, particularly when assisted by ultrasonication in an aqueous medium. nih.gov This approach facilitates a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone, achieving high yields in short reaction times. nih.gov Such methods highlight the trend towards more sustainable and atom-economical synthetic routes. scielo.bracs.org
| Catalyst System | Reactants | Conditions | Key Features | Yield |
| CuI | 2-Aminopyridine, Acetophenone | Aerobic oxidation | Broad functional group tolerance | Good to excellent |
| Flavin/Iodine | Aminopyridine, Ketone | Dual catalysis, Aerobic | Applicable to one-pot, three-step synthesis of 3-thio derivatives | Not specified |
| I₂ (Molecular Iodine) | 2-Aminopyridine, Acetophenone, Dimedone | Ultrasonication, Water | Environmentally benign, Short reaction time | Up to 96% nih.gov |
| CuI-NaHSO₄•SiO₂ | Aldehyde, 2-Aminopyridine, Terminal Alkyne | Refluxing toluene | Three-component reaction | High to excellent |
Photoredox and Electrochemical Synthesis of Imidazo[1,2-a]pyridine Systems
In recent years, photoredox and electrochemical methods have emerged as powerful, green alternatives for synthesizing and functionalizing heterocyclic compounds, including imidazo[1,2-a]pyridines. researchgate.netdntb.gov.ua These techniques utilize light energy or electricity to drive chemical transformations, often under mild, metal-free conditions. rsc.orgicsr.in
Visible-light photoredox catalysis, using organic dyes like Eosin Y or Rose Bengal, enables various transformations. acs.orgnih.govmdpi.com For example, the C3–H trifluoromethylation of imidazo[1,2-a]pyridines can be achieved using an acridinium (B8443388) derivative as a photoredox catalyst. nih.gov Similarly, C3-formylation and C3-thiocyanation have been successfully developed using photocatalysts in the presence of visible light. nih.govmdpi.com
Electrosynthesis offers another eco-friendly route. The intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines can be initiated electrochemically, using catalytic hydriodic acid as a redox mediator in an undivided cell. rsc.org This method avoids external chemical oxidants and boasts high atom economy. rsc.org Furthermore, electrochemical methods have been developed for the direct C3-sulfonylation of imidazo[1,2-a]pyridines and for [3+2] annulation reactions with alkynes, expanding the synthetic utility of this scaffold under green conditions. rsc.orgacs.org
| Method | Reaction Type | Catalyst/Mediator | Key Features | Yield |
| Photoredox Catalysis | C3-Trifluoromethylation | Acridinium derivative | Visible-light, Metal-free nih.gov | Up to 84% nih.gov |
| Photoredox Catalysis | C3-Formylation | Rose Bengal / KI | Regioselective, Mild conditions nih.gov | Up to 95% nih.gov |
| Photoredox Catalysis | C3-Thiocyanation | Eosin Y | Ambient air atmosphere mdpi.com | Up to 93% mdpi.com |
| Electrochemical Synthesis | C-N Cyclization | Hydriodic acid | Environmentally benign, No external oxidant rsc.org | Moderate to excellent rsc.org |
| Electrochemical Synthesis | C3-Sulfonylation | None (Metal-free) | Direct functionalization, Atom-economical rsc.org | Up to 94% rsc.org |
| Electrochemical Synthesis | [3+2] Annulation with Alkynes | None (Metal-free) | Green conditions, Broad scope acs.org | Good acs.org |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for imidazo[1,2-a]pyridines. scielo.br The focus is on reducing waste, avoiding hazardous solvents, improving energy efficiency, and utilizing safer reagents. acs.orgscielo.br This has led to the development of solvent-free, microwave-assisted, and continuous flow protocols.
Performing reactions without a solvent, or "neat," is a core tenet of green chemistry that minimizes volatile organic compound (VOC) emissions and simplifies purification. Several solvent-free methods for imidazo[1,2-a]pyridine synthesis have been reported. A straightforward approach involves the condensation of 2-aminopyridines with α-haloketones by simple heating under catalyst- and solvent-free conditions. scielo.br One-pot, three-component reactions under solvent-free conditions have also been developed, sometimes using a simple catalyst like triethylamine (B128534) (Et₃N). rsc.org
Mechanochemistry, which uses mechanical force (e.g., grinding or vortex mixing) to induce reactions, provides another solvent-free alternative. scielo.br The synthesis of 2-phenylimidazo[1,2-α]pyridine has been successfully demonstrated by grinding 2-bromoacetophenone and 2-aminopyridine in a mortar, affording good yields without the need for a solvent. scielo.br
| Method | Reactants | Conditions | Key Features | Yield |
| Thermal | 2-Aminopyridine, α-Haloketone | 60 °C, Vigorous stirring | Catalyst- and solvent-free scielo.br | Good to excellent scielo.br |
| One-pot, Three-component | Aldehyde, HKA, ODE | Et₃N catalyst | High regioselectivity, Metal-free rsc.org | Good rsc.org |
| One-pot | Acetophenone, [Bmim]Br₃, 2-Aminopyridine | Room temperature, Na₂CO₃ | Avoids toxic solvents, Simple methodology nih.gov | 72-89% nih.gov |
| Mechanochemistry (Grinding) | 2-Bromoacetophenone, 2-Aminopyridine | Manual grinding, 30 min | Energy-efficient, Atom-economic scielo.br | 77% scielo.br |
Microwave-assisted organic synthesis (MAOS) has become a popular tool for accelerating reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. derpharmachemica.com The synthesis of imidazo[1,2-a]pyridines has greatly benefited from this technology. researchgate.net
Rapid, high-yield syntheses have been achieved by reacting N-phenacylpyridinium bromides with ammonium acetate (B1210297) under microwave irradiation in solvent-free conditions. organic-chemistry.org In another green approach, a one-pot reaction of aromatic ketones, N-bromosuccinimide, and 2-aminopyridines was carried out using lemon juice as a natural acid catalyst and solvent under microwave irradiation, yielding the desired products efficiently. benthamdirect.com Studies have shown that microwave irradiation can produce substituted imidazo[1,2-a]pyridines from phenacyl bromides and 2-aminopyridine in as little as 60 seconds, a significant improvement over traditional thermal methods. sci-hub.seresearchgate.net
| Reactants | Conditions | Catalyst/Solvent | Reaction Time | Yield |
| 2-Aminopyridines, α-Bromo-β-keto esters | Microwave irradiation | Solvent-free | < 2 minutes organic-chemistry.org | High |
| Aromatic ketones, NBS, 2-Aminopyridines | Microwave (400W, 85°C) | Lemon Juice benthamdirect.com | Not specified | High benthamdirect.com |
| Phenacyl bromide, 2-Aminopyridine | Microwave irradiation | Ionic Liquid (solvent-free) derpharmachemica.com | 30 seconds derpharmachemica.com | Good |
| Phenacyl bromides, 2-Aminopyridine | Microwave irradiation | Basic medium | 60 seconds sci-hub.se | 24-99% sci-hub.seresearchgate.net |
Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and easier scalability. acs.orgnih.gov This technology has been successfully applied to the synthesis of highly functionalized imidazo[1,2-a]heterocycles.
A key development is the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid. acs.orgnih.gov This process can be integrated into a multistep sequence using multiple microreactors without the need to isolate intermediates, greatly accelerating the production of libraries of complex molecules like imidazo[1,2-a]pyridine-2-carboxamides. acs.orgnih.gov Automated flow systems enable the rapid synthesis and purification of these compounds, making the technology highly advantageous for drug discovery and fine chemical production. acs.orgresearchgate.net
| Reaction | System | Key Features | Advantages |
| 2-Aminopyridines + Bromopyruvic acid | Single microreactor | Direct synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids acs.org | Rapid synthesis, Efficient heat transfer, Small reaction volumes acs.org |
| Multistep Synthesis | Two-microreactor, multistep flow process | Synthesis of imidazo[1,2-a]pyridine-2-carboxamides without isolation of intermediates nih.gov | Accelerates library production, High-throughput potential acs.org |
| Automated Synthesis & Purification | Automated flow system | Acid-catalyzed condensation, thermal cyclization, and diversification researchgate.net | Enables facile scale-up, High purity, Efficient acs.orgresearchgate.net |
Chemical Reactivity and Derivatization Strategies of 7 Bromo 2 Phenylimidazo 1,2 a Pyridine
Functional Group Interconversions at the Bromine Position
The bromine atom at the C7 position of the 7-bromo-2-phenylimidazo[1,2-a]pyridine ring is amenable to various functional group interconversions, most notably through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) bonds, enabling the synthesis of a diverse array of derivatives with modified electronic and steric properties.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming C-C bonds. The general mechanism for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. yonedalabs.com
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. yonedalabs.comnih.gov This reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov For imidazo[1,2-a]pyridine (B132010) systems, the Suzuki-Miyaura coupling has been successfully employed to introduce aryl substituents. mdpi.com While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of isomeric bromoimidazo[1,2-a]pyridines provides valuable insights. For instance, various arylated imidazo[1,2-a]pyridines have been synthesized from their bromo-precursors using catalysts like Pd(PPh₃)₄ with a base such as Cs₂CO₃ or K₃PO₄ in solvents like DMF or a dioxane/water mixture. nih.govmdpi.com These reactions are often accelerated by microwave irradiation. mdpi.com
A range of substituted arylboronic acids can be coupled with bromoimidazo[1,2-a]pyridines, and the electronic nature of the substituents on the boronic acid generally does not significantly hinder the reaction. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoimidazo[1,2-a]pyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) & Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1) | Cs₂CO₃ | DMF | 130 (40 min, MW) | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (1) | Cs₂CO₃ | DMF | 130 (40 min, MW) | High |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (1) | Cs₂CO₃ | DMF | 130 (40 min, MW) | High |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |
This table presents generalized conditions based on studies of related bromoimidazo[1,2-a]pyridine derivatives. nih.govmdpi.com
The Sonogashira coupling reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgscirp.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534), which also serves as the solvent in some cases. scirp.org
For substrates like 2-amino-3-bromopyridines, which are structurally related to the imidazo[1,2-a]pyridine core, Sonogashira couplings have been shown to proceed efficiently. scirp.org Catalytic systems often involve a palladium source like Pd(CF₃COO)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand such as PPh₃, and a copper(I) salt, typically CuI. scirp.org The reaction conditions are generally mild, although heating may be required. scirp.org A variety of terminal alkynes, including both aromatic and aliphatic ones, can be successfully coupled. scirp.org
Table 2: Plausible Conditions for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2.5-5) | CuI (5) | Et₃N | DMF | 100 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Diisopropylamine | THF | Room Temp to 65 |
| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 |
| 4 | 4-Ethynylanisole | Pd(OAc)₂/Ligand | CuI | Amine Base | Toluene | 80-120 |
This table outlines potential reaction conditions derived from general Sonogashira coupling methodologies for aryl bromides. organic-chemistry.orgscirp.org
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov This reaction is a versatile tool for the vinylation of aryl halides. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product. nih.gov
A variety of olefins, including styrenes, acrylates, and other vinyl derivatives, can be employed in the Heck reaction. nih.govresearchgate.net The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand, and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or NMP at elevated temperatures. nih.gov The stereoselectivity of the Heck reaction often favors the formation of the E-isomer. nih.gov
Table 3: Potential Olefinic Coupling Partners for the Heck Reaction with this compound
| Entry | Olefin | Catalyst (mol%) | Base | Solvent | Temperature (°C) |
| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 80-140 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100-120 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | NaOAc | NMP | 120 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 |
This table illustrates potential Heck reaction conditions based on established protocols for aryl bromides. nih.govresearchgate.net
The Stille coupling reaction is a palladium-catalyzed cross-coupling of an organostannane (organotin compound) with an organic halide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide array of functional groups. researchgate.net The reaction generally proceeds under neutral or mildly basic conditions.
The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and ligands can be crucial for the reaction's success. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The reactivity of the organostannane depends on the organic group attached to the tin atom, with the transfer rate generally following the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl.
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. researchgate.net Organozinc reagents are generally more reactive than their boron and tin counterparts, which can allow for reactions to proceed under milder conditions and with a broader range of substrates. researchgate.netorganic-chemistry.org
The preparation of the organozinc reagent can be achieved through the transmetalation of an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂, ZnBr₂) or by the direct insertion of zinc metal into an organic halide. researchgate.netnih.gov The subsequent palladium-catalyzed coupling with the aryl bromide proceeds via the standard catalytic cycle. organic-chemistry.org Catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. researchgate.net The Negishi coupling is highly effective for the formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds.
Due to the lack of specific literature examples for this compound, the application of the Negishi coupling would follow established protocols for other heteroaryl bromides. This would involve the initial preparation of an organozinc reagent followed by the palladium-catalyzed coupling with the bromo-imidazo[1,2-a]pyridine substrate.
C-N Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)
The carbon-bromine bond at the C7 position of this compound is a prime site for transition-metal-catalyzed cross-coupling reactions to form new carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is a powerful tool for this transformation. organic-chemistry.org This reaction allows for the introduction of a wide array of primary and secondary amines, amides, and other nitrogen-containing nucleophiles onto the imidazo[1,2-a]pyridine core.
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. nih.gov While specific studies on this compound are not extensively detailed, the successful application of this methodology to structurally similar bromo-substituted N-heterocycles, such as bromoquinolines and 4-bromo-7-azaindoles, demonstrates its feasibility. nih.govrsc.org For instance, the amination of 5- and 8-bromoquinolines has been achieved in good yields using Pd-catalysis, often enhanced by microwave irradiation to shorten reaction times. nih.gov
Key components for a successful Buchwald-Hartwig amination on this substrate would include a palladium precursor, a suitable phosphine ligand, and a base. The choice of ligand is critical and has evolved through several 'generations' to accommodate a wider range of substrates. organic-chemistry.org
| Component | Examples | Purpose | Citation(s) |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | rsc.orglibretexts.org |
| Ligand | Xantphos, SPhos, BINAP, P(t-Bu)₃ | Stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered ligands are often effective. | rsc.orgorganic-chemistry.org |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | Activates the amine nucleophile and facilitates the deprotonation step. | rsc.orgwikipedia.org |
| Solvent | Toluene, Dioxane, THF | Non-polar aprotic solvents are commonly used. | rsc.orgwikipedia.org |
| Amine Source | Primary amines, secondary amines, amides, N-heterocycles | The nitrogen nucleophile that couples with the aryl bromide. | researchgate.net |
Table 1: Typical Reagents for Buchwald-Hartwig Amination of Aryl Bromides.
The reaction tolerates a wide variety of functional groups, making it a robust method for synthesizing libraries of 7-amino-2-phenylimidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science. nih.gov
C-O and C-S Bond Forming Reactions
Similar to C-N bond formation, the C7-bromo substituent can be converted to C-O and C-S linkages through copper- or palladium-catalyzed cross-coupling reactions. The Ullmann condensation, which traditionally uses copper catalysis, is a classic method for forming diaryl ethers from an aryl halide and a phenol. organic-chemistry.orgnih.gov Modern variations of this reaction often employ ligands to facilitate the coupling under milder conditions and have expanded the scope to include aliphatic alcohols. rsc.orgsemanticscholar.org
The synthesis of 7-alkoxy or 7-aryloxy derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) could be achieved by coupling the parent bromo-compound with a desired alcohol or phenol. Key to this transformation is the catalyst system, typically involving a copper(I) source (e.g., CuI) and a ligand, such as a diamine or an amino acid, in the presence of a base like K₂CO₃ or Cs₂CO₃. rsc.org
For C-S bond formation, analogous coupling strategies with thiols can be employed. While direct displacement of the C7-bromo group with a thiol via palladium or copper catalysis is a viable strategy, other methods have been explored for introducing sulfur onto the imidazo[1,2-a]pyridine core. One notable study reported a novel double thiolation at the C3 position of various 2-phenylimidazo[1,2-a]pyridines, including the 7-bromo substituted analog, using diethylaminosulfur trifluoride (DAST). nih.gov This reaction yields a sulfur-bridged dimer, demonstrating a unique reactivity of the imidazole (B134444) ring.
| Product | Reagents and Conditions | Yield | Citation |
| Bis(7-bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane | This compound, DAST, DCE, 4 h | 88% | nih.gov |
| Bis(7-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane | 7-chloro-2-phenylimidazo[1,2-a]pyridine, DAST, DCE, 4 h | 83% | nih.gov |
Table 2: Synthesis of Sulfur-Bridged Imidazo[1,2-a]pyridine Dimers.
Although this specific reaction does not functionalize the C7-position directly, it highlights that the this compound scaffold is stable to conditions that enable C-S bond formation elsewhere on the molecule. nih.gov
Electrophilic and Nucleophilic Substitution on the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system has distinct electronic properties that govern its susceptibility to substitution reactions. The imidazole portion is electron-rich, while the pyridine (B92270) ring is generally electron-deficient.
Electrophilic Substitution: Electrophilic aromatic substitution on the imidazo[1,2-a]pyridine core occurs with high regioselectivity. Studies involving halogenation (bromination, chlorination) and nitration consistently show that electrophiles attack the C3 position of the imidazole ring. researchgate.netnih.gov This position is the most nucleophilic due to its location adjacent to the bridgehead nitrogen and within the electron-rich five-membered ring. For example, the bromination of 2-phenylimidazo[1,2-a]pyridines using N-bromosuccinimide (NBS) or sodium bromite (B1237846) (NaBrO₂) yields the 3-bromo derivative exclusively. researchgate.netnih.gov The presence of the 7-bromo substituent is not expected to alter this inherent reactivity, as the electronic influence of the electron-rich imidazole ring dominates, directing incoming electrophiles to C3.
Nucleophilic Substitution: The pyridine ring of the scaffold is electron-deficient and thus more susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is favored at positions ortho and para to the ring nitrogen (C5 and C7) because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. libretexts.orgyoutube.com
Therefore, the bromine atom at C7 of this compound is activated towards displacement by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the C7 carbon, forming a tetrahedral intermediate, followed by the expulsion of the bromide ion to restore aromaticity. libretexts.orgyoutube.com While direct experimental data on the target molecule is limited in the reviewed literature, the principles of SNAr on pyridine derivatives suggest that reactions with nucleophiles like alkoxides, thiolates, and amines should be feasible under appropriate conditions, potentially requiring heat or a strong base. nih.gov
Functionalization of the Phenyl Substituent
The C2-phenyl group represents another key site for derivatization. Its reactivity can be modulated independently of the heterocyclic core, often through metal-catalyzed C-H activation. The nitrogen atom at the N1 position of the imidazo[1,2-a]pyridine ring can act as a directing group, facilitating ortho-C-H functionalization of the phenyl ring. nih.govresearchgate.net
A variety of transformations have been demonstrated on the 2-phenyl ring of the parent scaffold, and these methods are generally applicable to the 7-bromo derivative. These reactions include:
Ortho-alkenylation and arylation: Palladium-catalyzed reactions can introduce vinyl or aryl groups at the ortho position of the phenyl ring.
Ortho-acylation: Directed acylation can install ketone functionalities.
Visible-light-induced functionalization: Photoredox catalysis has enabled the introduction of groups like trifluoromethyl (CF₃) onto the phenyl ring of various 2-phenylimidazo[1,2-a]pyridines. nih.gov
Importantly, studies have shown that existing substituents on the pyridine ring, including chloro and bromo groups, are well-tolerated in these C-H functionalization reactions. nih.govnih.gov This tolerance allows for a modular approach where the core can be substituted first, followed by modification of the C2-phenyl ring, or vice versa.
Regioselective Modifications and Annulation Reactions
Beyond simple substitutions, the this compound scaffold can undergo more complex transformations, such as regioselective modifications and annulation reactions, to build extended polycyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing framework, are particularly valuable for creating complex, three-dimensional molecules.
Rhodium(III)-catalyzed oxidative annulation has emerged as a powerful strategy for this purpose. acs.orgrsc.org In this reaction, the C-H bonds of the 2-phenyl ring and the C8-position of the pyridine ring can be activated to react with coupling partners like alkynes or maleimides. This leads to the construction of new fused rings. For instance, the reaction of 2-arylimidazo[1,2-a]pyridines with internal alkynes, catalyzed by [RhCp*Cl₂]₂ with a silver salt oxidant, can produce highly substituted naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. acs.org
Crucially, these rhodium-catalyzed methods have been shown to be compatible with halogen substituents on the imidazo[1,2-a]pyridine core. rsc.orgnih.gov This means that this compound can serve as a substrate for these annulation reactions, with the C7-bromo group remaining intact for subsequent cross-coupling reactions, enabling a divergent synthetic approach to complex heterocyclic libraries.
Exploration of Radical Reactions Involving this compound
Radical chemistry, particularly through the advent of visible-light photoredox catalysis, has provided new avenues for the functionalization of heterocycles under mild conditions. rsc.orgsci-hub.se The imidazo[1,2-a]pyridine core is highly reactive towards radical species, with functionalization occurring selectively at the C3 position. nih.govmdpi.com
A wide range of radical transformations have been successfully applied to the 2-phenylimidazo[1,2-a]pyridine scaffold, including:
Fluoroalkylation: Introduction of CF₃, C₂F₅, and other perfluoroalkyl groups. nih.gov
Alkoxycarbonylation and Formylation: Installation of ester and aldehyde functionalities. nih.gov
Sulfenylation and Thiocyanation: Formation of C-S bonds at the C3 position. nih.gov
These reactions are typically initiated by a photocatalyst (e.g., Rose Bengal, Eosin Y, or an iridium complex) that, upon irradiation with visible light, generates a radical species from a suitable precursor. This radical then adds to the C3 position of the imidazo[1,2-a]pyridine. nih.govresearchgate.net A key advantage of these methods is their excellent functional group tolerance. Substrates bearing bromo substituents on the pyridine ring have been shown to be compatible with these conditions, yielding the desired C3-functionalized products without affecting the C-Br bond. nih.govmdpi.com This orthogonality allows for the selective modification of the C3 position of this compound, preserving the C7-bromo handle for subsequent palladium or copper-catalyzed cross-coupling reactions.
| Reaction Type | Radical Source | Catalyst/Conditions | Position Functionalized | Citation(s) |
| Trifluoromethylation | CF₃SO₂Na | AQN-2-CO₂H, visible light | C3 | nih.gov |
| Cyanomethylation | BrCH₂CN | fac-Ir(ppy)₃, visible light | C3 | nih.gov |
| Alkoxylation | Alcohols | Rose Bengal, visible light, air | C3 | researchgate.net |
| Formylation | TMEDA | Eosin Y, visible light | C3 | nih.gov |
Table 3: Examples of Radical Functionalization of the Imidazo[1,2-a]pyridine Core.
Structure Activity Relationship Sar Studies and Molecular Design of 7 Bromo 2 Phenylimidazo 1,2 a Pyridine Derivatives
Rational Design Principles for New Analogues based on the 7-bromo-2-phenylimidazo[1,2-a]pyridine Scaffold
The rational design of new analogues of this compound is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. chemrxiv.orgnih.gov This process often begins with a deep understanding of the target protein's structure and the binding mode of the parent compound. chemrxiv.org By identifying key interactions, such as hydrogen bonds and π-π stacking, medicinal chemists can propose modifications to optimize these interactions. biorxiv.org
A common strategy involves structure-based drug design, where computational docking simulations predict how newly designed molecules will bind to a biological target. chemrxiv.orgchemmethod.com For instance, if the bromine atom at the 7-position is found to be in a sterically hindered pocket, it might be replaced with a smaller halogen or a hydrogen bond donor/acceptor to improve binding affinity. nih.gov Conversely, if there is an unoccupied hydrophobic pocket near the 7-position, extending the bromo-substituent with an alkyl or aryl group could lead to enhanced activity.
Another key principle is the use of bioisosteric replacements, where a functional group is exchanged for another with similar physical or chemical properties. This is often done to improve metabolic stability or to explore new interactions with the target. For the this compound scaffold, the bromine atom could be replaced with other halogens (Cl, F), a trifluoromethyl group (CF₃), or a cyano group (CN) to modulate the electronic properties of the imidazo[1,2-a]pyridine (B132010) ring system. nih.govmdpi.com
Furthermore, the concept of "scaffold hopping" is employed to discover novel core structures that retain the key pharmacophoric features of the original molecule. researchgate.net This can lead to the development of compounds with entirely new intellectual property profiles and potentially improved drug-like properties.
Combinatorial and Parallel Synthesis of Focused Libraries of this compound Derivatives
To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, combinatorial and parallel synthesis techniques are frequently employed. acs.orgnih.gov These methods allow for the rapid generation of a large number of derivatives, or a "library," by systematically varying the substituents at different positions of the molecule.
Solid-phase organic synthesis (SPOS) is a powerful tool for creating such libraries. acs.org In this approach, the starting material is attached to a solid support (a resin bead), and subsequent reactions are carried out in a stepwise manner. The use of excess reagents drives the reactions to completion, and purification is simplified to washing the resin. This methodology has been successfully applied to the synthesis of imidazo[1,2-a]pyridine-8-carboxamide (B121145) libraries, demonstrating its utility in generating diverse compounds for biological screening. acs.org
Solution-phase parallel synthesis is another common strategy. While it may require more complex purification techniques compared to SPOS, it offers greater flexibility in terms of reaction conditions and the types of molecules that can be synthesized. Multi-component reactions, where three or more starting materials are combined in a single step to form the final product, are particularly well-suited for generating libraries of imidazo[1,2-a]pyridines. researchgate.net These reactions are highly efficient and allow for the introduction of diversity at multiple points in the molecular structure in a single synthetic operation.
The general approach for building a library around the this compound scaffold would involve reacting a substituted 2-aminopyridine (B139424) with a substituted α-haloketone. By using a variety of substituted starting materials, a diverse library of analogues can be produced for biological evaluation. researchgate.net
Investigation of Substituent Effects on Biological Activity and Molecular Interactions
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. nih.gov A systematic investigation of these effects is crucial for optimizing the therapeutic potential of this class of compounds.
The bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring plays a significant role in modulating the biological activity of these compounds. mdpi.com In some cases, the presence of a halogen at this position is essential for activity, while in others, its removal or replacement can lead to improved properties.
The modification of the bromine substituent can also affect the selectivity of the compound for different biological targets. For instance, in a series of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives targeting benzodiazepine (B76468) receptors, the nature of the substituent at the 6-position (and by extension, the 7-position) was a key determinant of selectivity between central and peripheral receptors. nih.gov
Table 1: Effect of Bromine Substitution on Biological Activity
The substituents on the 2-phenyl ring have a profound impact on the biological activity of imidazo[1,2-a]pyridine derivatives, primarily through stereoelectronic effects. semanticscholar.org These effects can be broadly categorized into electronic effects (the influence of a substituent on the electron density of the ring) and steric effects (the influence of a substituent's size and shape).
Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) on the phenyl ring can modulate the molecule's interaction with its biological target. semanticscholar.orgmdpi.com For example, in a series of luminescent 2-phenylimidazo[1,2-a]pyridines, introducing electron-donating groups caused a blue shift in the fluorescence emission, while electron-withdrawing groups resulted in a red shift. researchgate.net This demonstrates the significant influence of phenyl ring substituents on the electronic properties of the entire molecule.
The position of the substituent on the phenyl ring is also critical. Ortho, meta, and para substitutions can lead to different biological activities due to variations in how the molecule fits into the binding pocket of the target protein. Studies have shown that even minor changes in substituent position can lead to significant differences in potency and selectivity. mdpi.com
Modifications to the core imidazo[1,2-a]pyridine nucleus itself can have a dramatic impact on biological activity. rsc.org These modifications can include the introduction of substituents at various positions (e.g., C3, C5, C6, C8) or even the alteration of the ring system itself through bioisosteric replacement.
For example, the introduction of an N,N-dialkyl acetamide (B32628) group at the C3 position of 2-phenylimidazo[1,2-a]pyridines was found to be crucial for high affinity to benzodiazepine receptors. nih.gov Similarly, the functionalization of the C3 position with other groups, such as aryl or alkyl moieties, has been explored to modulate the activity of these compounds. nih.gov
The substitution pattern on the pyridine (B92270) part of the nucleus is also important. As seen with the 7-bromo substituent, modifications at other positions like C6 and C8 can fine-tune the biological profile of the molecule. nih.gov These changes can affect not only the potency but also the selectivity of the compound for its intended target. nih.gov
Table 2: Influence of Imidazo[1,2-a]pyridine Nucleus Modifications on Activity
Computational Approaches in Structure-Activity Relationship Elucidation (e.g., QSAR)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for understanding the SAR of this compound derivatives. nih.govej-chem.org QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
In a typical QSAR study, a set of molecules with known biological activities is used to build a model. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that correlates the descriptors with the biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. ej-chem.org
Molecular docking simulations are another powerful computational tool used in conjunction with SAR studies. chemmethod.comacs.org These simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into the key interactions that are responsible for its biological activity. researchgate.net By visualizing the binding mode of this compound derivatives, researchers can rationalize the observed SAR and make more informed decisions about which new analogues to synthesize. asianpubs.org
Biological Activity and Molecular Mechanisms of Action in Vitro Investigations of 7 Bromo 2 Phenylimidazo 1,2 a Pyridine
In Vitro Target Identification and Validation Studies
In vitro studies are fundamental to identifying the molecular targets with which a compound interacts. For 7-bromo-2-phenylimidazo[1,2-a]pyridine, research has primarily focused on its role as an enzyme inhibitor.
Research has identified this compound as a member of a class of compounds investigated as inhibitors of aldehyde dehydrogenase (ALDH), specifically the 1A3 isoform (ALDH1A3). unipi.it In one study, this compound, designated as molecule 6a , was synthesized as part of a series of imidazo[1,2-a]pyridine (B132010) derivatives designed to target ALDH enzymes. unipi.it The investigation aimed to assess the inhibitory efficacy of these compounds, with subsequent calculations of IC50 values to quantify their potency. unipi.it This positions ALDH1A3 as a direct molecular target of this compound.
Table 1: Summary of Identified In Vitro Molecular Target for this compound
| Compound Name | Target Enzyme | Target Isoform | Activity |
|---|
Based on a comprehensive review of available scientific literature, no specific studies detailing the receptor binding profile or ligand affinity of this compound have been reported.
Based on a comprehensive review of available scientific literature, there are currently no published studies investigating the role of this compound as a modulator of protein-protein interactions.
In Vitro Cellular and Molecular Mechanistic Investigations
Following target identification, the effects of a compound are examined within a cellular context to understand its influence on cell health, proliferation, and signaling pathways.
The investigation of this compound as an aldehyde dehydrogenase inhibitor was conducted in the context of thyroid cancer (TC). unipi.it The rationale for this line of research is that ALDH1A3 is often overexpressed in cancer stem cells, contributing to tumor malignancy and resistance. Therefore, inhibitors of this enzyme are explored as potential anticancer agents. While the study indicates that the compound was evaluated for its effects on thyroid cancer cells, specific quantitative data on cell viability, proliferation, or apoptosis induction (such as IC50 values or percentage of apoptotic cells) are not available in the reviewed literature.
No specific data regarding the evaluation of this compound against glioblastoma cell lines have been found in the searched scientific literature.
Based on a comprehensive review of available scientific literature, no studies have been published that analyze how this compound may modulate gene expression or protein levels within cancer cells or other in vitro models.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Signal Transduction Pathway Elucidation
In vitro studies on imidazo[1,2-a]pyridine derivatives have begun to unravel their mechanisms of action by identifying their impact on key signal transduction pathways involved in cell growth, proliferation, and inflammation. While direct studies on this compound are part of a broader investigation, research on closely related analogues provides significant insights into its probable molecular targets.
Notably, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation, has been identified as a target for imidazo[1,2-a]pyridine compounds. researchgate.netnih.gov For instance, certain derivatives have been shown to inhibit the kinase activity of PI3Kα, leading to the downstream suppression of Akt phosphorylation. nih.gov This inhibition culminates in the induction of cell cycle arrest and apoptosis in cancer cells. nih.gov Specifically, treatment of cancer cell lines with imidazo[1,2-a]pyridine compounds has resulted in the G2/M phase cell cycle arrest. nih.gov
Furthermore, the STAT3/NF-κB signaling axis, which plays a pivotal role in inflammation and cancer, is another pathway modulated by this class of compounds. nih.gov Investigations have demonstrated that novel imidazo[1,2-a]pyridine derivatives can suppress the DNA-binding activity of NF-κB and reduce the expression of its target genes, such as the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net This activity is often associated with an increase in the expression of the inhibitory protein IκBα. researchgate.net The modulation of these pathways suggests that the anti-inflammatory and anticancer effects of these compounds are mechanistically linked.
Exploration of Diverse In Vitro Pharmacological Activities
In Vitro Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been a primary focus of in vitro research. Studies on various cancer cell lines have demonstrated the cytotoxic and anti-proliferative effects of these compounds. While specific data for this compound is still emerging, research on analogous compounds provides a strong indication of its potential activity. For example, a study on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line revealed significant cytotoxic impacts. nih.govresearchgate.netwaocp.org
| Compound | Cell Line | IC50 Value |
| IP-5 | HCC1937 | 45 µM |
| IP-6 | HCC1937 | 47.7 µM |
| IP-7 | HCC1937 | 79.6 µM |
These findings highlight the potent cytotoxic effects of the imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.netwaocp.org Mechanistic studies have shown that these compounds can induce apoptosis, as evidenced by the activation of caspases 7 and 8 and the cleavage of PARP. nih.gov Furthermore, they have been observed to cause cell cycle arrest by increasing the levels of p53 and p21. nih.gov Other studies on different imidazo[1,2-a]pyridine hybrids have also reported promising cytotoxic activity against lung (A549) and liver (HepG2) cancer cell lines, with some derivatives showing greater potency than the standard chemotherapeutic agent, cisplatin. chemmethod.com
In Vitro Anti-inflammatory Properties
The imidazo[1,2-a]pyridine nucleus is associated with significant anti-inflammatory properties. In vitro assays have demonstrated the ability of derivatives of this scaffold to inhibit key inflammatory mediators. Research on a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, has shown that it can reduce the production of inflammatory cytokines and suppress the expression of COX-2 and iNOS in breast and ovarian cancer cell lines. nih.govresearchgate.net This anti-inflammatory action is believed to be mediated through the suppression of the STAT3/NF-κB signaling pathway. nih.gov While specific enzyme inhibition data (IC50 values) for this compound is not yet available in the public domain, studies on related pyrazolo[1,5-a]quinazoline compounds have shown potent inhibition of COX-2, suggesting a potential mechanism for the anti-inflammatory effects of this class of heterocycles. mdpi.com
In Vitro Antimicrobial Potential
The antimicrobial activity of the imidazo[1,2-a]pyridine scaffold has been investigated against a range of bacterial and fungal pathogens. Preliminary structure-activity relationship studies have suggested that the presence of a bromo substituent on the imidazopyridine ring can significantly enhance antimicrobial activity. While a comprehensive antimicrobial spectrum for this compound is yet to be published, studies on related bromo-substituted heterocyclic compounds provide insights into its potential efficacy. For example, a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values in the range of 2.5–5.0 mg/mL. nih.gov Research on other pyridine (B92270) derivatives has also reported MIC values against various bacterial strains, although direct comparisons are challenging due to structural differences. nih.gov
| Compound Class | Organism | MIC (µg/mL) |
| Pyridine derivatives | S. aureus | 6.25–12.5 |
| Pyridine derivatives | E. coli | 6.25–12.5 |
| Pyridine derivatives | C. albicans | 12.5 |
Further research is required to establish the specific MIC values of this compound against a panel of clinically relevant microorganisms.
Neurobiological Activity in In Vitro Models
The neuropharmacological potential of imidazo[1,2-a]pyridine derivatives is an emerging area of investigation. Some compounds within this class have been found to act as ligands for peripheral benzodiazepine (B76468) receptors (PBRs), now known as the translocator protein (TSPO). While specific binding affinity data for this compound at neuroreceptors is not currently available, studies on related 2-phenyl-imidazo[1,2-a]pyridine acetamides have shown that these molecules can exhibit affinity for PBRs. The introduction of polar substituents on the phenyl ring has been noted to influence this binding. Furthermore, research on the structurally related imidazo[1,2-b]pyridazine (B131497) class has demonstrated neuroprotective effects in in vitro models of oxidative stress, suggesting that the broader imidazopyridine scaffold may possess neuroactive properties.
Selectivity and Potency Profiling in Biological Systems (In Vitro)
The selectivity and potency of a compound against its intended biological target, relative to other potential targets, are crucial determinants of its therapeutic potential. For this compound, in vitro profiling against panels of kinases and other enzymes is essential to understand its specificity.
Studies on 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines have identified these compounds as potent inhibitors of activin-like kinase 2 (ALK2). nih.govnih.gov This indicates that the 7-substituted imidazo[1,2-a]pyridine core can be directed to inhibit specific kinases. A kinase selectivity profile for related compounds showed that while they were potent against ALK2, they retained some activity against other kinases such as ALK1, ALK3, and ALK6, but were selective against ALK4, ALK5, BMPR2, TGFβR2, KDR, and PDGFRβ. This provides a foundational understanding of the potential selectivity profile for this compound.
Further broad-panel kinase screening is necessary to fully elucidate the selectivity profile of this compound and to identify its primary molecular targets with high confidence. Such studies are critical for guiding its future development as a potential therapeutic agent.
Computational Chemistry and Theoretical Characterization of 7 Bromo 2 Phenylimidazo 1,2 a Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure, stability, and reactivity of molecules like 7-bromo-2-phenylimidazo[1,2-a]pyridine.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These orbitals are critical in determining a molecule's chemical reactivity and electronic properties. icsr.in The HOMO acts as an electron donor, governing nucleophilicity, while the LUMO acts as an electron acceptor, governing electrophilicity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. icsr.in
Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify chemical behavior. These descriptors provide a numerical basis for comparing the reactivity of different molecules.
Table 1: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
These formulas are derived from Koopmans' theorem and provide approximations for the respective chemical properties.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red indicating negative potential (electron-rich, attractive to cations) and blue indicating positive potential (electron-poor, attractive to anions).
In this compound, the nitrogen atoms of the imidazo-pyridine ring are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding. A key feature resulting from the bromine substituent is the phenomenon of halogen bonding. Computational studies on other halogenated heteroaromatics have shown that the halogen atom can exhibit a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Br bond. This positive σ-hole allows the bromine to act as an electrophilic center and form non-covalent interactions (halogen bonds) with nucleophiles, which is a crucial aspect of its potential for molecular recognition in biological systems and crystal engineering.
Computational methods can accurately predict spectroscopic properties, which aids in the structural confirmation and analysis of synthesized compounds. DFT calculations are commonly employed to compute IR, Raman, UV-Vis, and NMR spectra.
While a complete set of predicted spectroscopic data for this compound is not available in the literature, analysis of related imidazo[1,2-a]pyridine (B132010) derivatives provides representative values. For instance, DFT calculations using the B3LYP functional have been successfully used to assign vibrational frequencies for the parent imidazo[1,2-a]pyridine molecule.
Table 2: Representative Predicted and Experimental Vibrational Frequencies for the Imidazo[1,2-a]pyridine Scaffold
| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Experimental Frequency (cm⁻¹) (IR) | Assignment |
|---|---|---|---|
| C-H Stretch (Pyridine Ring) | 3058 | 3060 | ν(C-H) |
| C-H Stretch (Imidazole Ring) | 3105 | 3110 | ν(C-H) |
| C=N Stretch | 1640 | 1636 | ν(C=N) |
| C=C Stretch | 1515 | 1512 | ν(C=C) |
| C-H In-plane Bend | 1250 | 1250 | δ(C-H) |
Note: Frequencies for this compound would be influenced by the phenyl and bromo groups, notably showing characteristic C-Br stretching vibrations at lower frequencies.
For UV-Vis absorption, imidazo[1,2-a]pyridine derivatives typically show intense absorption bands in the UV region. Time-dependent DFT (TD-DFT) calculations on aryl-substituted imidazo[1,2-a]pyridines have shown that absorption spectra are characterized by π-π* transitions. nih.gov The introduction of substituents can tune the absorption wavelengths. nih.gov
NMR chemical shift prediction is another powerful tool, often achieved through GIAO (Gauge-Including Atomic Orbital) methods within DFT. Machine learning approaches are also emerging as highly accurate predictors. For the parent 2-phenylimidazo[1,2-a]pyridine (B181562), specific proton and carbon signals are well-characterized, and the bromine at the 7-position in the target molecule would induce predictable shifts in the neighboring proton and carbon environments.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein. These methods are fundamental in drug discovery for predicting binding modes and affinities.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. Imidazo[1,2-a]pyridine derivatives have been docked into various protein targets to explore their therapeutic potential. For example, derivatives have been studied as inhibitors of microtubule affinity regulating kinase 4 (MARK4), a target in cancer therapy.
In a typical binding mode analysis for an imidazo[1,2-a]pyridine derivative, key interactions often include:
Hydrogen Bonding: The nitrogen atoms in the heterocyclic core can act as hydrogen bond acceptors.
Pi-Pi Stacking: The aromatic phenyl ring and the imidazopyridine system can form π-π stacking or T-shaped interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket.
Halogen Bonding: The bromine atom at the C7 position can form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains, providing an additional anchor point.
Hydrophobic Interactions: The phenyl group and the hydrocarbon backbone contribute to favorable hydrophobic interactions within the binding site.
MD simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event.
Binding affinity measures the strength of the interaction between a ligand and its target protein. Computationally, this can be estimated using scoring functions in docking programs or more rigorous methods like free energy calculations from MD simulations. Experimentally, it is often reported as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).
While specific binding affinity data for this compound is limited, studies on analogous compounds demonstrate how substitutions on the scaffold influence affinity and selectivity. For instance, a series of 2-phenylimidazo[1,2-a]pyridine derivatives were evaluated for their binding affinity to central (CBR) and peripheral (PBR) benzodiazepine (B76468) receptors. The results show that the nature and position of substituents dramatically alter the binding properties.
Table 3: Binding Affinities (IC₅₀, nM) of Substituted 2-Phenylimidazo[1,2-a]pyridine-3-acetamides for Benzodiazepine Receptors
| Compound | Substituent (R) | CBR Affinity (IC₅₀, nM) | PBR Affinity (IC₅₀, nM) | Selectivity Ratio (IC₅₀ CBR / IC₅₀ PBR) |
|---|---|---|---|---|
| 7f | 6-Cl | 4.8 | 3.5 | 1.37 |
| 7g | 6-Br | 5.2 | 4.2 | 1.24 |
| 7h | 6-I | 10.2 | 10.3 | 0.99 |
| 7j | 6-CH₃ | 14.2 | 125 | 0.11 |
| 7k | 6-NO₂ | 2150 | 9.25 | 232 |
| 7m | 8-Br | 3.2 | 10.1 | 0.32 |
| 7o | 6,8-di-Cl | >10000 | 2.5 | >4000 |
| 7p | 6,8-di-Br | >10000 | 1.8 | >5555 |
This data illustrates that halogen substitution significantly impacts binding affinity and selectivity. For example, a bromo-substituent at the C6-position (compound 7g ) results in high affinity for both receptor types, while di-bromo substitution at the C6 and C8 positions (compound 7p ) confers high affinity and remarkable selectivity for the PBR. These structure-activity relationships (SAR) are crucial for optimizing ligands for specific biological targets. Based on these trends, the 7-bromo substituent in this compound is expected to play a significant role in defining its binding profile to potential protein targets.
Conformational Analysis and Dynamic Behavior
The three-dimensional structure and flexibility of a molecule are critical determinants of its interaction with biological targets. For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the phenyl group to the imidazo[1,2-a]pyridine core.
Conformational analysis of this compound is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface as a function of the dihedral angle between the two aromatic ring systems. acs.org These calculations help identify the most stable (lowest energy) conformations and the energy barriers to rotation between them.
The dynamic behavior of the molecule can be further investigated using molecular dynamics (MD) simulations. unipi.it These simulations model the movement of atoms over time, providing insights into the accessible conformations and the time scales of conformational changes under physiological conditions.
Below is a table summarizing a hypothetical conformational analysis of this compound, illustrating the relative energies of different conformers.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Stability |
| 0 | 5.0 | Sterically hindered |
| 30 | 1.5 | Low energy |
| 45 | 0.0 | Global minimum |
| 60 | 1.0 | Low energy |
| 90 | 3.5 | Transition state |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound derivatives, QSAR models can be invaluable for predicting the activity of untested analogues, thereby guiding synthetic efforts toward more potent compounds.
Molecular Descriptor Calculation and Selection
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as:
1D descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).
2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices, polar surface area).
3D descriptors: Based on the 3D conformation of the molecule (e.g., steric parameters, solvent accessible surface area).
Electronic descriptors: Describing the electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies). acs.org
For a series of this compound analogues, a wide range of descriptors would be calculated. Subsequently, a selection process is employed to identify the subset of descriptors that are most correlated with the biological activity of interest. This is a critical step to avoid overfitting and to build a robust and predictive model.
The following table provides examples of molecular descriptors that would be relevant for a QSAR study of this compound derivatives.
| Descriptor | Type | Description | Hypothetical Value for this compound |
| Molecular Weight | 1D | The sum of the atomic weights of all atoms in the molecule. | 273.13 g/mol |
| LogP | 2D | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | 3.8 |
| Topological Polar Surface Area (TPSA) | 2D | The sum of the surface areas of polar atoms in a molecule. | 15.79 Ų |
| Dipole Moment | 3D | A measure of the polarity of the molecule. | 2.5 D |
| HOMO Energy | Electronic | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |
| LUMO Energy | Electronic | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 eV |
Note: The data in this table is for illustrative purposes.
Development and Validation of Predictive Models
Once a set of relevant descriptors has been selected, a mathematical model is developed to relate these descriptors to the biological activity. Multiple Linear Regression (MLR) is a common method used for this purpose, which generates a linear equation of the form:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents the regression coefficients and D represents the descriptor values.
The predictive power of the QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model development. researchgate.net Key statistical parameters used to assess the quality of a QSAR model include the squared correlation coefficient (r²) for the training set and the squared predictive correlation coefficient (q²) for the test set.
A hypothetical set of statistical parameters for a QSAR model of this compound derivatives is presented in the table below.
| Statistical Parameter | Value | Description |
| r² | 0.85 | A measure of the goodness of fit of the model to the training set data. |
| q² | 0.75 | A measure of the predictive ability of the model for the test set data. |
| Standard Error of Estimate (SEE) | 0.35 | A measure of the absolute error of the model. |
Note: The data in this table is hypothetical and for illustrative purposes.
Application in Virtual Screening and Lead Optimization
A validated QSAR model becomes a powerful tool for in silico drug discovery. One of its primary applications is in virtual screening, where the model is used to predict the biological activity of a large library of virtual compounds. nih.govnih.gov This allows for the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources.
For this compound, a QSAR model could be used to screen a virtual library of derivatives with different substituents on the phenyl ring or the imidazopyridine core. The model would predict the activity of each compound, and those with the highest predicted activity would be identified as "hits."
Furthermore, QSAR models are instrumental in lead optimization. nih.govnih.gov Once a lead compound has been identified, the QSAR model can provide insights into which structural modifications are likely to improve its activity. For example, the model might suggest that increasing the lipophilicity or introducing a hydrogen bond donor at a specific position would be beneficial.
The following table illustrates a hypothetical hit list from a virtual screening campaign based on a QSAR model for this compound derivatives.
| Compound ID | Structure Modification | Predicted Activity (IC₅₀, µM) |
| VS-001 | 4'-fluoro on phenyl ring | 0.5 |
| VS-002 | 3'-methoxy on phenyl ring | 1.2 |
| VS-003 | 6-chloro on imidazopyridine | 0.8 |
| VS-004 | 4'-amino on phenyl ring | 0.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Advanced Analytical Methodologies for Research and Structural Elucidation of 7 Bromo 2 Phenylimidazo 1,2 a Pyridine and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. They rely on the interaction of electromagnetic radiation with the molecule to probe its atomic and electronic structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are used to provide a complete structural assignment of 7-bromo-2-phenylimidazo[1,2-a]pyridine.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For the imidazo[1,2-a]pyridine (B132010) core, the protons on the pyridine (B92270) ring typically appear as doublets or triplets in the aromatic region. The bromine atom at the C7 position exerts an electron-withdrawing effect, which influences the chemical shifts of adjacent protons. The proton at C8 is expected to be a doublet, the proton at C6 a doublet of doublets, and the proton at C5 a doublet. The singlet corresponding to the proton at C3 is also a characteristic feature. tci-thaijo.orgmdpi.com The protons of the 2-phenyl group typically appear as multiplets. tci-thaijo.org
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of this compound would show 13 distinct signals in the aromatic region, corresponding to the 13 carbon atoms in the molecule, unless there is accidental peak overlap. The carbon atom bonded to the bromine (C7) would show a characteristic shift, and its intensity might be reduced due to quadrupolar relaxation effects of the bromine atom. Other key signals include those for the bridgehead carbons (C8a) and the carbons of the imidazole (B134444) and phenyl rings. tci-thaijo.orgmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | - | ~146 |
| C3 | ~7.90 (s) | ~109 |
| C5 | ~8.10 (d) | ~126 |
| C6 | ~6.80 (dd) | ~118 |
| C7 | - | ~108 |
| C8 | ~7.40 (d) | ~116 |
| C8a | - | ~145 |
| Phenyl C1' | - | ~134 |
| Phenyl C2'/C6' | ~7.95 (d) | ~126 |
| Phenyl C3'/C5' | ~7.45 (t) | ~129 |
| Phenyl C4' | ~7.35 (t) | ~128 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound with high accuracy. nih.gov For this compound (C₁₃H₉BrN₂), HRMS provides an exact mass measurement that can confirm its elemental composition. pharmaffiliates.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which have a nearly 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the protonated molecule. nih.gov The fragmentation of the imidazo[1,2-a]pyridine scaffold is well-documented and can help in the structural confirmation of its derivatives. nih.gov Common fragmentation patterns involve cleavages of the heterocyclic rings and loss of small neutral molecules.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₉BrN₂ |
| Molecular Weight | 273.13 g/mol pharmaffiliates.com |
| Calculated Exact Mass [M+H]⁺ (⁷⁹Br) | 272.9971 |
| Calculated Exact Mass [M+H]⁺ (⁸¹Br) | 274.9950 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. researchgate.netoptica.org
Key expected absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. nih.gov
C=N and C=C stretching: These vibrations from the fused heterocyclic rings and the phenyl group appear in the 1650-1450 cm⁻¹ region. nih.gov
C-N stretching: Bands corresponding to the C-N bonds of the imidazole ring are expected around 1370-1200 cm⁻¹. nih.gov
Aromatic C-H bending: Out-of-plane bending vibrations for the substituted pyridine and phenyl rings appear in the 900-650 cm⁻¹ region, and their pattern can give clues about the substitution pattern.
C-Br stretching: The vibration for the carbon-bromine bond is expected to appear in the 650–485 cm⁻¹ region of the spectrum. researchgate.net
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. uzh.ch The imidazo[1,2-a]pyridine core is a chromophore that exhibits characteristic absorption bands. optica.org The spectrum of this compound in a suitable solvent like acetonitrile (B52724) or ethanol (B145695) is expected to show intense absorption bands in the UV region. rsc.orgnih.gov
These absorptions are typically due to π → π* electronic transitions within the conjugated system formed by the fused heterocyclic rings and the phenyl group. nih.gov The main absorption bands are generally observed between 250-350 nm. nih.gov The position and intensity of these bands can be influenced by substituents on the rings. UV-Vis spectroscopy can also serve as a simple and rapid method for assessing the purity of a sample, as impurities with different chromophores would alter the appearance of the spectrum.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination
For this compound, an X-ray crystal structure would unambiguously confirm the connectivity and the position of the bromine atom on the imidazo[1,2-a]pyridine ring. It would also reveal the planarity of the fused ring system and the dihedral angle between the plane of the imidazo[1,2-a]pyridine core and the plane of the 2-phenyl substituent. nih.gov In related structures, this dihedral angle is often non-zero due to steric hindrance. The analysis of the crystal packing would also reveal intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state assembly. nih.gov
Chromatographic Methods for Purification and Purity Assessment in Research
Chromatographic techniques are essential for the purification of synthetic products and for assessing their purity. For this compound, column chromatography is the most common method used for purification after synthesis. researchgate.neted.gov
Typically, silica (B1680970) gel is used as the stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is used as the mobile phase (eluent). nih.gov The polarity of the eluent is optimized to achieve good separation of the desired product from starting materials, by-products, and other impurities. The progress of the purification is monitored by thin-layer chromatography (TLC), where the compound's retention factor (Rf) value provides a preliminary indication of its polarity. High-performance liquid chromatography (HPLC) can also be employed for analytical purity assessment, providing quantitative data on the purity of the final compound. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The quantitative determination and purity assessment of this compound and its derivatives are crucial in research and quality control. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a primary technique for this purpose due to its high resolution, sensitivity, and reproducibility. ijpsm.com The development of a robust HPLC method requires a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any impurities or degradation products.
Method development typically begins with selecting an appropriate stationary phase, most commonly a C18 or C8 column, which provides effective retention for moderately polar compounds like imidazo[1,2-a]pyridine derivatives. nih.gov The mobile phase composition, a critical factor influencing retention and selectivity, is systematically investigated. nih.gov A common approach involves using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol. nih.govnih.gov The pH of the aqueous phase is controlled to ensure the consistent ionization state of the analyte. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shapes. nih.gov
Detection is typically performed using a photodiode array (PDA) or UV detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. japsonline.com For this compound, this is determined by scanning the UV spectrum of a standard solution.
Once optimized, the method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. nih.govnih.gov Validation encompasses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities or degradation products. This is confirmed by the absence of interfering peaks at the retention time of the main compound in a placebo or blank sample. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net This is evaluated by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD). nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate), providing an indication of its reliability during normal usage. nih.gov
Table 1: Optimized Chromatographic Conditions for Analysis of this compound
| Parameter | Condition |
| HPLC System | Shimadzu LC-20AD or equivalent with PDA detector japsonline.com |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) japsonline.com |
| Mobile Phase | Gradient elution with Acetonitrile (Solvent A) and 0.02 M Phosphate Buffer, pH 3.0 (Solvent B) nih.govnih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection Wavelength | Determined by UV scan (e.g., 280 nm) nih.gov |
| Injection Volume | 10 µL japsonline.com |
| Column Temperature | 25°C nih.gov |
Table 2: Representative HPLC Method Validation Data
| Validation Parameter | Specification | Illustrative Result |
| Linearity Range | Correlation Coefficient (r²) > 0.999 | 10-100 µg/mL with r² = 0.9995 |
| Precision (RSD%) | Intra-day RSD < 2%; Inter-day RSD < 2% | Intra-day: 0.85%; Inter-day: 1.25% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 99.5% - 101.5% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. mdpi.com However, compounds like this compound are characterized by low volatility and high polarity due to the nitrogen-containing heterocyclic ring system, making them unsuitable for direct GC analysis. To overcome this limitation, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form. nih.gov
Derivatization involves reacting the analyte with a specific agent to block polar functional groups. For compounds containing N-H groups, silylation is a common and effective strategy. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the imidazole nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. This process reduces intermolecular hydrogen bonding, thereby increasing the volatility of the compound.
The resulting volatile derivative is then injected into the GC system. Separation occurs in a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) as the sample is carried by an inert gas, such as helium. mdpi.com The column temperature is gradually increased (a temperature program) to facilitate the separation of components based on their boiling points and interactions with the stationary phase.
Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer. In the MS detector, molecules are typically ionized by electron impact (EI), which causes them to fragment into a unique pattern of characteristic ions. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that allows for definitive identification of the compound. nih.gov The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the mass of the TMS-derivative, as well as fragment ions resulting from the cleavage of the TMS group and the breakdown of the imidazo[1,2-a]pyridine core structure. nih.govresearchgate.net This fragmentation data is invaluable for structural elucidation and for distinguishing between different isomers.
Table 3: Typical GC-MS Operating Conditions for Analysis of Derivatized Imidazo[1,2-a]pyridines
| Parameter | Condition |
| GC System | Agilent GC-MS or equivalent researchgate.net |
| Column | Capillary Column (e.g., Restek RXI 5-MS, 30 m x 0.25 mm) mdpi.com |
| Carrier Gas | Helium at a constant flow of 1 mL/min mdpi.com |
| Injector Temperature | 250°C vscht.cz |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Detector | Electron Impact (EI) Ionization at 70 eV |
| Mass Range | m/z 40-550 |
| Ion Source Temp. | 230°C vscht.cz |
Table 4: Hypothetical Mass Spectral Fragmentation Data for TMS-derivatized this compound
| m/z (mass-to-charge ratio) | Interpretation |
| 345/347 | Molecular Ion Peak [M]⁺ (TMS-derivative), showing isotopic pattern for one bromine atom |
| 330/332 | [M-15]⁺, Loss of a methyl group from the TMS moiety |
| 273/275 | [M-72]⁺, Loss of the TMS group |
| 194 | Fragment corresponding to the [2-phenylimidazo[1,2-a]pyridine]⁺ core |
| 73 | [Si(CH₃)₃]⁺, Characteristic trimethylsilyl ion |
Q & A
Q. What are the standard synthetic routes for preparing 7-bromo-2-phenylimidazo[1,2-a]pyridine?
The compound is typically synthesized via phase-transfer catalysis by reacting 5-bromopyridine-2,3-diamine with benzaldehyde in dimethylformamide (DMF), using p-toluenesulfonic acid as a catalyst. Structural elucidation is achieved through ¹H/¹³C NMR and X-ray diffraction .
Q. How is the molecular structure of this compound verified experimentally?
X-ray crystallography is the gold standard for confirming bond angles, hydrogen bonding, and intermolecular interactions (e.g., C–H⋯π or halogen bonding). Spectral data (NMR, IR) are cross-validated against computational models to resolve ambiguities .
Q. What are the common biological applications of imidazo[1,2-a]pyridine derivatives?
These derivatives serve as intermediates in synthesizing antiviral agents, CDK inhibitors, and anticonvulsants. Their bioactivity stems from the planar heterocyclic core, which facilitates DNA intercalation or enzyme binding .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of bromo-substituted imidazo[1,2-a]pyridines?
Microwave irradiation enables one-pot reactions with reduced reaction times (30–60 minutes vs. hours) and higher yields (85–92%). This method is particularly effective for introducing electron-withdrawing groups like bromine at specific positions .
Q. What strategies resolve contradictions in spectral data during characterization?
Discrepancies in NMR or mass spectrometry results often arise from tautomerism or solvent effects. To address this:
- Use deuterated solvents with varying polarities.
- Perform X-ray crystallography for definitive bond assignment.
- Compare experimental data with DFT-calculated spectra .
Q. How can oxidative cyclization be optimized for synthesizing [1,2,4]triazolo[1,5-a]pyridine analogs?
Environmentally friendly oxidants like I₂/KI or PIFA (PhI(OCOCF₃)₂) achieve >90% yields under mild conditions. Reaction parameters (temperature, solvent polarity) must be tailored to avoid over-oxidation or byproduct formation .
Q. What safety protocols are critical for handling brominated imidazo[1,2-a]pyridines?
- Store waste separately in halogen-resistant containers.
- Use fume hoods to prevent inhalation of toxic vapors.
- Neutralize residual bromine with sodium thiosulfate before disposal .
Methodological Challenges and Solutions
Q. How do reaction conditions influence regioselectivity in bromination?
Bromine positioning is controlled by:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at electron-rich positions.
- Catalysts : Lewis acids like FeCl₃ direct bromination to the 7-position of the imidazo[1,2-a]pyridine core .
Q. What analytical techniques differentiate between isomeric byproducts?
- HPLC-MS : Resolves isomers based on retention times and mass fragmentation patterns.
- 2D NMR (COSY, NOESY) : Identifies spatial proximity of protons in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
